molecular formula C23H22N6O4 B2943961 2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 1049378-97-3

2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No. B2943961
CAS RN: 1049378-97-3
M. Wt: 446.467
InChI Key: CGJAOFCWYGWUPD-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a chromen-4-one group, which is a type of oxygen-containing heterocycle that’s often seen in various natural products. It also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a tetrazole group, which can act as a bioisostere for the carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups relative to each other .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would all be influenced by the functional groups present and their arrangement .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is part of a broader class of chemicals involved in various synthetic and biological studies. One related study focused on the synthesis of novel piperazine derivatives of flavone, which demonstrated potent anti-inflammatory and antimicrobial activities. These compounds, including derivatives like 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one, were screened for their inhibitory effects on pro-inflammatory cytokines (TNF-α and IL-6) and showed significant antimicrobial activity, highlighting their potential in therapeutic applications (Hatnapure et al., 2012).

Antimicrobial Activities

Research on 1,2,4-Triazole derivatives, which share a structural resemblance with the compound , revealed their antimicrobial properties. The study involved the synthesis of compounds from various ester ethoxycarbonylhydrazones with primary amines, resulting in derivatives that exhibited good to moderate activities against tested microorganisms. This indicates the potential of such compounds, including 2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one, in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Docking and Cytotoxic Activities

Another study synthesized pyrimidine-piperazine-chromene and quinoline conjugates, evaluating them against human breast cancer cell lines and kidney cells for cytotoxic activities. Compounds within this research demonstrated significant anti-proliferative activities, comparable or superior to curcumin. Molecular docking analyses with active compounds against Bcl-2 protein revealed good binding affinities, suggesting that structural analogs of 2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one could have potential as anti-cancer agents (Parveen et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, it could act by interacting with biological receptors or enzymes. The piperazine ring, for instance, is present in many drugs and can have various effects depending on its substitutions .

Safety and Hazards

Without specific information, it’s hard to say what the safety hazards of this compound might be. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend largely on its intended use. If it’s being studied as a potential pharmaceutical, then future research could involve testing its efficacy and safety in biological models .

properties

IUPAC Name

2-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4/c1-32-17-8-6-16(7-9-17)29-22(24-25-26-29)15-27-10-12-28(13-11-27)23(31)21-14-19(30)18-4-2-3-5-20(18)33-21/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJAOFCWYGWUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one

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